molecular formula C22H27N3O2 B131982 Nafadotride CAS No. 149649-22-9

Nafadotride

Cat. No.: B131982
CAS No.: 149649-22-9
M. Wt: 365.5 g/mol
InChI Key: IDZASIQMRGPBCQ-UHFFFAOYSA-N
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Description

Nafadotride is a synthetic organic compound known for its role as a dopamine receptor antagonist. It has a high selectivity for the dopamine D3 receptor subtype, making it a valuable tool in neuropharmacological research. The compound’s chemical formula is C22H27N3O2, and it has a molar mass of 365.47 g/mol .

Scientific Research Applications

Nafadotride has several applications in scientific research, particularly in the fields of neuropharmacology and psychiatry. It is used to study the role of dopamine D3 receptors in various neurological and psychiatric disorders. Some key applications include:

Safety and Hazards

If inhaled, Nafadotride should be removed to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . After skin contact, flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . After eye contact, check for and remove contact lenses and flush with copious amounts of water . After swallowing, wash out mouth with copious amounts of water; call a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nafadotride is synthesized through the formal condensation of 4-cyano-1-methoxynaphthalene-2-carboxylic acid with 1-(1-butylpyrrolidin-2-yl)methanamine . The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Nafadotride primarily undergoes substitution reactions due to the presence of functional groups like the cyano and methoxy groups on the naphthalene ring. These groups can be targeted for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used to introduce new substituents on the naphthalene ring.

    Electrophilic Substitution: Reagents like bromine or nitric acid can be used to introduce halogen or nitro groups, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of this compound would yield brominated derivatives, while nitration would yield nitro derivatives.

Comparison with Similar Compounds

Similar Compounds

    Haloperidol: A dopamine D2 receptor antagonist with some affinity for D3 receptors.

    Sulpiride: A selective dopamine D2 receptor antagonist with lower affinity for D3 receptors.

    U99194A: Another selective dopamine D3 receptor antagonist used in research.

Uniqueness

Nafadotride’s uniqueness lies in its high selectivity for dopamine D3 receptors, which is significantly greater than that of other similar compounds. This selectivity allows for more precise studies of the D3 receptor’s role in various physiological and pathological processes .

Properties

IUPAC Name

N-[(1-butylpyrrolidin-2-yl)methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZASIQMRGPBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042603
Record name Nafadotride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149649-22-9
Record name Nafadotride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149649-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nafadotride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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